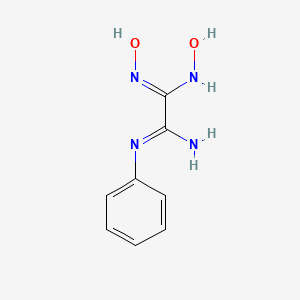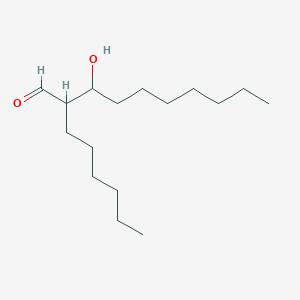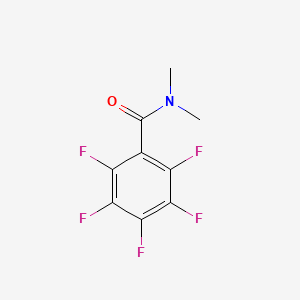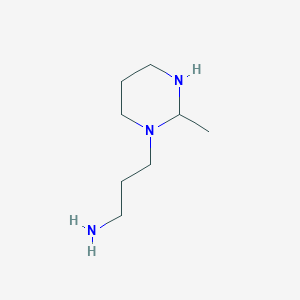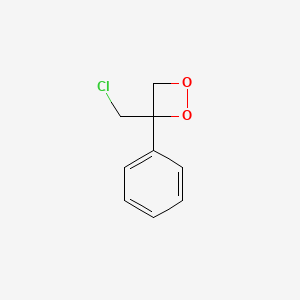
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound features a hexyl group attached to the nitrogen atom and a 5-methylthiophen-2-yl group attached to the carbon atom of the imine. The (E)-configuration indicates that the substituents on the imine double bond are on opposite sides, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can be achieved through the acid-catalyzed condensation of hexylamine and 5-methyl-2-thiophenecarboxaldehyde. The reaction typically involves mixing the aldehyde and amine in a suitable solvent, such as methanol or ethanol, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the imine formation is complete. The product can be isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and yield. The use of more efficient catalysts and optimized reaction conditions would be essential to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed imine formation and reduction.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-Hexyl-1-(thiophen-2-yl)methanimine: Lacks the methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-chlorothiophen-2-yl)methanimine: Contains a chlorine atom instead of a methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-methylfuran-2-yl)methanimine: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is unique due to the presence of both the hexyl group and the 5-methylthiophen-2-yl group. The methyl group on the thiophene ring can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
| 120825-27-6 | |
Molekularformel |
C12H19NS |
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
N-hexyl-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H19NS/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
LYWQZJOARFEJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
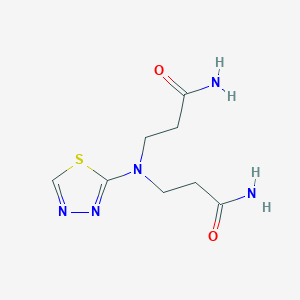
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/no-structure.png)
